molecular formula C18H21ClNO2P B14281952 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate CAS No. 138767-70-1

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate

Katalognummer: B14281952
CAS-Nummer: 138767-70-1
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: XFLARJLIDTVRHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a phenylphosphonamidate moiety

Vorbereitungsmethoden

The synthesis of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate typically involves the reaction of 4-chlorophenol with cyclohexylamine and phenylphosphonic dichloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate can be compared with other similar compounds, such as:

    4-Chlorophenyl P-cyclohexyl-N-methylphosphonamidate: Similar structure but with a methyl group instead of a phenyl group.

    4-Chlorophenyl P-cyclohexyl-N-ethylphosphonamidate: Similar structure but with an ethyl group instead of a phenyl group.

    4-Chlorophenyl P-cyclohexyl-N-isopropylphosphonamidate: Similar structure but with an isopropyl group instead of a phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

138767-70-1

Molekularformel

C18H21ClNO2P

Molekulargewicht

349.8 g/mol

IUPAC-Name

N-[(4-chlorophenoxy)-cyclohexylphosphoryl]aniline

InChI

InChI=1S/C18H21ClNO2P/c19-15-11-13-17(14-12-15)22-23(21,18-9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21)

InChI-Schlüssel

XFLARJLIDTVRHV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)P(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.